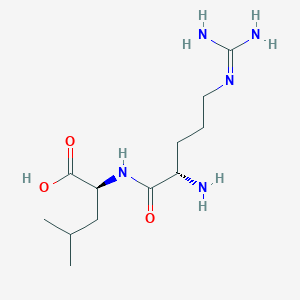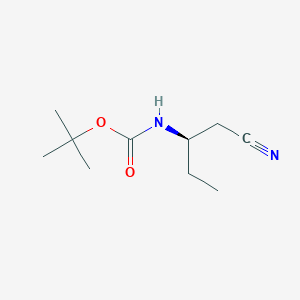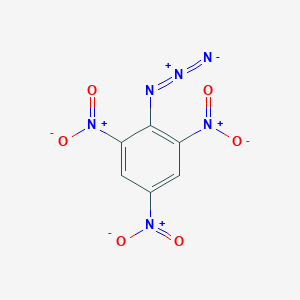
3-(4-Methoxyphenyl)piperidine
Overview
Description
3-(4-Methoxyphenyl)piperidine is a compound with the CAS Number: 19725-26-9 and a molecular weight of 191.27 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
Piperidines, including this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 . This indicates the presence of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom in the molecule . Chemical Reactions Analysis
The chemical reactions involving piperidines have been extensively studied. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used for the synthesis of piperazine derivatives .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Analytical Characterization
- The compound has been identified and characterized using techniques like gas chromatography, mass spectrometry, and NMR spectroscopy. These methods are crucial for the qualitative and quantitative analysis in biological fluids, aiding in the understanding of its chemical properties and behavior in different matrices (De Paoli et al., 2013).
Antibacterial Properties
- Research has shown that derivatives of 3-(4-Methoxyphenyl)piperidine can selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing antibiotic resistance and understanding the mechanism of bacterial persistence (Kim et al., 2011).
Chemical Synthesis and Structure
- The synthesis, characterization, and stereochemistry of related compounds, such as bis(4-methoxyphenyl)piperidin-4-ones, have been studied. These studies contribute to the understanding of the compound's chemical structure and properties, including its potential biological activity (Mohanraj & Ponnuswamy, 2018).
Antiallergy Activity
- Derivatives of this compound have shown potent antiallergy activity in various assays. This research contributes to the development of new therapeutic agents for allergic conditions (Walsh et al., 1989).
NMDA Receptor Binding
- Some analogues of this compound exhibit high affinity for the NMDA receptor, which is a key pharmacological target in studying psychotomimetic effects. Understanding these interactions is crucial for neurological and psychiatric research (Roth et al., 2013).
Stereochemical Synthesis
- The stereochemical outcome of acid-mediated amido cyclization in synthesizing related compounds, like dihydroxy piperidines, has been explored. This research aids in the development of more effective synthetic routes for pharmaceutical compounds (Ramakrishna et al., 2016).
Antimicrobial and Antioxidant Potential
- Novel oxime esters derived from this compound have been synthesized and shown promising antimicrobial and antioxidant activities. This highlights the compound's potential in developing new antimicrobial and antioxidant agents (Harini et al., 2014).
Safety and Hazards
The safety data sheet for 3-(4-Methoxyphenyl)piperidine indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include measures to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Future Directions
Piperidines, including 3-(4-Methoxyphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the pharmacological applications of piperidines .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The specific interactions of 3-(4-Methoxyphenyl)piperidine with its targets would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Piperidine derivatives have been reported to have various effects, including inducing apoptosis in cancer cells .
properties
IUPAC Name |
3-(4-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIBRNSGSEFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513447 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19725-26-9 | |
| Record name | 3-(4-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)



![3-Oxabicyclo[3.3.1]non-6-en-9-one](/img/structure/B178276.png)


![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)



